5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
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Overview
Description
5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional sulfonamide and alkyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazole and pyrimidine rings, followed by the introduction of the sulfonamide and alkyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Addition: The presence of double bonds allows for addition reactions with reagents like halogens or hydrogen.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the triazole and pyrimidine rings may interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and sulfonamides, such as:
- 5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- N,N-Bis(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Compared to these compounds, 5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE exhibits unique properties due to the presence of both the trimethyl and bis(prop-2-en-1-yl) groups, which may enhance its biological activity and chemical reactivity.
Properties
IUPAC Name |
5,6,7-trimethyl-N,N-bis(prop-2-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-6-8-18(9-7-2)22(20,21)14-16-13-15-11(4)10(3)12(5)19(13)17-14/h6-7H,1-2,8-9H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVSYVNXBUGLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N(CC=C)CC=C)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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